molecular formula C9H13NO2 B15318992 (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Cat. No.: B15318992
M. Wt: 167.20 g/mol
InChI Key: UEQGTBNKGUXJPW-MRVPVSSYSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylphenol and an appropriate amino alcohol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The phenol ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the methyl group on the phenol ring.

    5-Methyl-2-(1-hydroxyethyl)phenol: Lacks the amino group.

    2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The methyl group is in a different position on the phenol ring.

Uniqueness

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methyl group on the phenol ring, provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

UEQGTBNKGUXJPW-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CO)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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